(s)-2-methyl-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICUKPOZUKZLL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337229 | |
| Record name | (2S)-1,2,3,4-Tetrahydro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200125-70-8 | |
| Record name | (2S)-1,2,3,4-Tetrahydro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving S 2 Methyl 1,2,3,4 Tetrahydroquinoline and Its Precursors
Elucidation of Detailed Reaction Pathways in Asymmetric Transformations
The asymmetric synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoline and related derivatives often proceeds through complex, multi-step reaction cascades. One prominent pathway involves the asymmetric reduction of a quinoline (B57606) precursor. For instance, a one-pot cascade biomimetic reduction has been developed that begins with the acid-catalyzed and ruthenium-catalyzed formation of an aromatic quinoline intermediate. This is followed by a biomimetic asymmetric reduction of the quinoline intermediate, facilitated by a chiral phosphoric acid and a reduced phenanthroline derivative, to yield the chiral tetrahydroquinoline.
Another well-established route is the asymmetric hydrogenation of 2-methylquinoline (B7769805). This transformation is highly sensitive to the nature of the catalyst and ligands employed. researchgate.net Iridium catalysts bearing chiral phosphine-phosphite ligands have been shown to be effective, with the modular structure of these ligands allowing for fine-tuning of enantioselectivity. researchgate.net
Furthermore, domino reactions provide an efficient strategy for the synthesis of the tetrahydroquinoline core. nih.gov These sequences can involve a variety of transformations, including reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes. nih.gov For example, a reduction-reductive amination strategy starting from 2-nitroarylketones can be triggered by the catalytic reduction of the nitro group, leading to the formation of a cyclic imine which is then further reduced to the tetrahydroquinoline. nih.gov
Palladium-catalyzed asymmetric [4+2] cycloaddition reactions of vinyl benzoxazinanones with α-arylidene succinimides represent another sophisticated approach. This method allows for the construction of multiple stereocenters, including a quaternary center, in a highly selective manner. nih.gov The reaction pathway is critically dependent on the choice of chiral ligand, which dictates the diastereochemical outcome. nih.govrsc.org
Finally, nih.gov-hydride shift triggered cyclizations offer a unique pathway to tetrahydroquinoline skeletons. nih.govmdpi.com In these reactions, an imine intermediate, formed from the condensation of a diamine with an α-dicarbonyl substrate, undergoes a nih.gov-hydride shift to nitrogen. This is followed by cyclization to afford the spiro-tetrahydroquinoline product. nih.gov
Role of Catalysts, Chiral Ligands, and Substrate Activation in Stereocontrol and Reactivity
Catalysts: A variety of metal catalysts are employed, with iridium, rhodium, palladium, and ruthenium being particularly prominent. researchgate.netnih.govnih.gov For instance, iridium catalysts, when paired with chiral phosphine-phosphite ligands, have been successfully used in the asymmetric hydrogenation of 2-methylquinoline. researchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates provides a route to enantiomerically enriched tetrahydroquinoline precursors. nih.gov Palladium catalysts are central to stereodivergent [4+2] cycloaddition reactions, where the choice of the palladium source can impact the reaction's efficiency. nih.gov In some biomimetic reduction pathways, a ruthenium complex is used in conjunction with hydrogen gas to regenerate the reducing agent in situ.
Chiral Ligands: Chiral ligands are arguably the most critical component for achieving high enantioselectivity. The success of asymmetric transformations is heavily dependent on the structural and electronic properties of these ligands. researchgate.net In the palladium-catalyzed synthesis of chiral tetrahydroquinolines, newly developed P-chiral ligands, such as Yuephos, have demonstrated excellent performance in controlling the stereochemistry of products with multiple stereocenters. nih.govrsc.org The ability to switch between different chiral ligands allows for the stereodivergent synthesis of various diastereomers of the target molecule. nih.govbohrium.com The modular nature of ligands, such as phosphine-phosphites used with iridium catalysts, enables the optimization of enantioselectivity through systematic structural modifications. researchgate.net
Substrate Activation: Activation of the substrate is another key element in controlling reactivity and selectivity. Chiral phosphoric acids are frequently used as catalysts to activate substrates towards nucleophilic attack. organic-chemistry.org In the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, a chiral phosphoric acid catalyzes both the initial dehydrative cyclization and the subsequent asymmetric reduction with a Hantzsch ester. organic-chemistry.org In other systems, Lewis acids like TiCl4 can be used to promote intramolecular tandem nih.gov-hydride shift and cyclization reactions by activating α,β-unsaturated imidazole (B134444) fragments. nih.gov The use of a Brønsted acid in combination with visible-light induction represents a dual activation strategy for the synthesis of 2-substituted tetrahydroquinolines. organic-chemistry.org
The following table summarizes the role of different catalytic components in the synthesis of chiral tetrahydroquinolines.
| Catalytic Component | Role | Example Reaction |
| Iridium Catalyst | Metal center for asymmetric hydrogenation. | Asymmetric hydrogenation of 2-methylquinoline. researchgate.net |
| Palladium Catalyst | Metal center for asymmetric cycloaddition. | [4+2] cycloaddition of vinyl benzoxazinanones. nih.gov |
| Ruthenium Catalyst | In situ regeneration of reducing agent. | One-pot cascade biomimetic reduction. |
| Chiral Phosphine-Phosphite Ligands | Induce enantioselectivity in hydrogenation. | Used with Iridium catalysts for 2-methylquinoline hydrogenation. researchgate.net |
| P-chiral Ligands (e.g., Yuephos) | Control stereochemistry in cycloadditions. | Ligand-dependent stereodivergent synthesis of tetrahydroquinolines. nih.govrsc.org |
| Chiral Phosphoric Acid | Brønsted acid catalyst for activation and stereocontrol. | Enantioselective synthesis from 2-aminochalcones. organic-chemistry.org |
| Lewis Acids (e.g., TiCl4) | Activate substrates for hydride shift and cyclization. | Intramolecular tandem nih.gov-hydride shift/cyclization. nih.gov |
Intramolecular Rearrangements and Hydride Shifts (e.g.,dicp.ac.cnnih.gov-Hydride Shift Mechanisms)
Intramolecular rearrangements, particularly hydride shifts, play a significant role in certain synthetic routes toward the tetrahydroquinoline framework. The nih.gov-hydride shift is a well-documented mechanistic feature in the formation of spiro-tetrahydroquinolines. nih.gov This process typically involves the transfer of a hydride from a carbon atom to an electrophilic center, often an iminium ion, within the same molecule.
A common mechanism involves the formation of a zwitterionic intermediate from the substrate. nih.gov A subsequent nih.gov-suprafacial hydrogen shift from the α-position of a carbon adjacent to a heteroatom to an electrophilic hydrogen acceptor generates a new intermediate that can then undergo intramolecular cyclization to form the tetrahydroquinoline ring system. nih.gov
In a specific example, the Lewis acid-catalyzed reaction of diamines with isatins generates an imine intermediate. This intermediate is primed for a nih.gov-hydride shift to the nitrogen atom, which is followed by cyclization to yield spiro tetrahydroquinoxalines. nih.gov Similarly, the interaction of ortho-aminobenzaldehydes with substituted acetonitriles, promoted by an amine base, is proposed to proceed through a sequence of Knoevenagel condensation, a nih.gov-hydrogen shift, and subsequent ring closure to afford tetrahydroquinoline-2-spirocycloalkanes. nih.gov
More complex cascade reactions involving hydride shifts have also been developed. For instance, a cobalt(II)-catalyzed tandem 1,5-hydride transfer/cyclization has been reported for the highly enantioselective synthesis of tetrahydroquinolines. acs.org Another innovative approach involves a nih.gov-hydride shift triggered N-dealkylative cyclization to produce 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates. mdpi.comresearchgate.net This reaction is initiated by the activation of the substrate with boron trifluoride, leading to the hydride shift and the formation of a stable iminium intermediate, which then cyclizes upon hydrolysis. mdpi.comresearchgate.net
While the prompt specifically mentions nih.gov-hydride shifts, the provided search results predominantly focus on nih.gov-hydride shift mechanisms in the context of tetrahydroquinoline synthesis.
The following table outlines key aspects of hydride shift mechanisms in tetrahydroquinoline synthesis.
| Hydride Shift Type | Trigger/Catalyst | Key Intermediates | Resulting Product |
| nih.gov-Hydride Shift | Lewis Acid (e.g., TiCl4) | Imine, Zwitterion | Spiro-tetrahydroquinolines nih.gov |
| nih.gov-Hydride Shift | Amine Base (e.g., Et3N) | Knoevenagel adduct | Tetrahydroquinoline-2-spirocycloalkanes nih.gov |
| Tandem 1,5-Hydride Transfer/Cyclization | Cobalt(II) catalyst with N,N'-dioxide ligand | Not specified | Optically active tetrahydroquinolines acs.org |
| nih.gov-Hydride Shift Triggered N-Dealkylative Cyclization | Boron Trifluoride (BF3·Et2O) | Iminium intermediate with a difluoroboryl bridge | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates mdpi.comresearchgate.net |
Transition State Analysis and Energy Profiles for Stereoselective Outcomes
The stereoselectivity observed in the synthesis of this compound and its derivatives is ultimately determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. While detailed computational studies providing specific energy profiles for the synthesis of the title compound were not prevalent in the search results, the principles of transition state analysis are fundamental to understanding the observed stereochemical outcomes.
In asymmetric catalysis, the chiral catalyst or ligand creates a chiral environment around the reacting substrates. This chiral pocket favors the formation of one diastereomeric transition state over the other due to more favorable steric and electronic interactions. For example, in the palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines, the choice of the P-chiral ligand dictates which diastereomeric transition state is lower in energy, thus controlling the stereochemical outcome of the [4+2] cycloaddition. nih.govbohrium.com The ability to switch ligands and access different diastereomers suggests that the energy difference between the competing transition states can be effectively modulated by the ligand structure. nih.gov
Molecular electron density theory (MEDT) has been employed to study the [4+2] cycloaddition reaction in the synthesis of 2-methyl-tetrahydroquinolines. researchgate.net Such computational approaches allow for the evaluation of the energy profiles of different reaction pathways and can rationalize the observed regio- and stereoselectivity by identifying the lowest energy transition state. researchgate.net
In the context of the cobalt-catalyzed tandem 1,5-hydride transfer/cyclization, a proposed working model aims to explain the origin of the asymmetric induction. acs.org This model would implicitly rely on a transition state geometry where the chiral N,N'-dioxide ligand effectively shields one face of the substrate, directing the hydride transfer and subsequent cyclization to occur from the less hindered face, thereby leading to the observed enantiomer.
The table below conceptualizes the factors influencing transition state energies and stereoselective outcomes.
| Reaction Type | Key Factors Influencing Transition State Energy | Method of Analysis | Consequence for Stereoselectivity |
| Palladium-Catalyzed [4+2] Cycloaddition | Steric and electronic interactions between the substrate and the chiral ligand in the transition state. | Ligand-switching experiments, computational modeling. | The choice of ligand determines the favored diastereomeric transition state, leading to stereodivergent synthesis. nih.govbohrium.com |
| Asymmetric Hydrogenation | The geometry of the metal-ligand-substrate complex in the transition state for hydride delivery. | Ligand optimization, kinetic studies. | The chiral ligand creates a C2-symmetric environment that differentiates the two faces of the prochiral substrate. |
| [4+2] Cycloaddition | Frontier molecular orbital interactions and steric hindrance in the transition state. | Molecular Electron Density Theory (MEDT). | The reaction proceeds through the transition state with the lowest activation energy, explaining the observed regio- and stereoselectivity. researchgate.net |
| Cobalt-Catalyzed Hydride Transfer/Cyclization | The coordination of the substrate to the chiral cobalt complex, creating a biased steric environment. | Proposing a working model based on product configuration. | The chiral ligand directs the reaction pathway through a lower energy transition state to yield one enantiomer preferentially. acs.org |
Advanced Characterization and Spectroscopic Analysis of S 2 Methyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including complex heterocyclic systems like tetrahydroquinolines. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the core structure of (S)-2-methyl-1,2,3,4-tetrahydroquinoline. The chemical shifts (δ) of the signals provide insight into the electronic environment of each nucleus.
In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm), while the protons on the saturated heterocyclic ring and the methyl group are found in the upfield region. The methyl group at the C2 position gives rise to a characteristic doublet, and the proton at the C2 chiral center appears as a multiplet.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for the aromatic carbons and the aliphatic carbons of the tetrahydroquinoline core. The carbon of the C2-methyl group typically resonates at a high field position.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 2-Methyl-1,2,3,4-tetrahydroquinoline Core
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-H | Broad singlet | - |
| C2-H | Multiplet | ~47-50 |
| C2-CH₃ | Doublet | ~20-23 |
| C3-H₂ | Multiplet | ~26-29 |
| C4-H₂ | Multiplet | ~29-32 |
Note: Exact chemical shifts can vary depending on the solvent and specific derivatization of the core structure.
Two-dimensional (2D) NMR experiments are crucial for assigning complex structures and determining stereochemistry. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached or long-range coupled carbons, respectively. nih.gov
For determining the relative configuration in derivatives of this compound with additional stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. A NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. By observing cross-peaks between specific protons, their relative orientation (e.g., cis or trans) on the ring system can be established, which is essential for assigning the relative stereochemistry of the molecule.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.gov This technique provides unambiguous proof of the (S) configuration at the C2 position of the molecule. nih.gov The primary challenge often lies in growing a single crystal of sufficient quality for diffraction analysis. nih.gov
Once a suitable crystal is obtained and diffraction data are collected, the resulting electron density map reveals the precise spatial arrangement of every atom. For chiral molecules, the absolute configuration is typically determined by analyzing anomalous dispersion effects. researchgate.net The Flack parameter is a critical value calculated during the structure refinement that indicates whether the determined absolute structure is correct; a value close to zero confirms the assignment with high confidence. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In electron ionization (EI) mass spectrometry, the spectrum of 2-methyl-1,2,3,4-tetrahydroquinoline is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of tetrahydroquinolines is influenced by the stable aromatic ring and the saturated heterocyclic portion. cdnsciencepub.com For 2-methyl-1,2,3,4-tetrahydroquinoline, a prominent fragmentation pathway involves the loss of the methyl group at the C2 position, resulting in an intense peak at M-15. cdnsciencepub.com This alpha-cleavage is characteristic of amines and is stabilized by the nitrogen atom. libretexts.org Other significant fragments can arise from the cleavage of the heterocyclic ring. cdnsciencepub.comnih.gov The analysis of these fragmentation patterns provides a fingerprint that helps confirm the identity of the compound.
Table 2: Common Mass Fragments for 2-Methyl-1,2,3,4-tetrahydroquinoline
| m/z Value | Identity | Description |
|---|---|---|
| 147 | [M]⁺ | Molecular Ion |
| 146 | [M-H]⁺ | Loss of a hydrogen radical |
| 132 | [M-CH₃]⁺ | Loss of a methyl radical (intense peak) |
| 118 | [M-C₂H₅]⁺ | Loss of an ethyl radical |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. researchgate.net These methods are complementary and provide a characteristic spectral fingerprint for this compound. americanpharmaceuticalreview.com
Key vibrational modes observed in the IR and Raman spectra include:
N-H Stretch: A characteristic absorption in the region of 3300-3500 cm⁻¹ indicates the secondary amine.
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Absorptions appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org
C=C Stretch (Aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.
C-N Stretch: This vibration is typically found in the 1250-1350 cm⁻¹ region.
Subtle shifts in the positions and shapes of these bands can also provide information about the molecule's conformation and intermolecular interactions, such as hydrogen bonding. mdpi.com
Table 3: Key Vibrational Frequencies for 2-Methyl-1,2,3,4-tetrahydroquinoline
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
For a chiral compound, determining its enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating enantiomers and quantifying the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.usnih.gov
The separation is achieved by using a chiral stationary phase (CSP). sigmaaldrich.com A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (e.g., silica (B1680970) gel). The two enantiomers of the analyte, (S)- and (R)-2-methyl-1,2,3,4-tetrahydroquinoline, form transient, diastereomeric complexes with the CSP. Due to different steric and electronic interactions, these complexes have different stabilities, leading to different retention times on the column and resulting in their separation. sigmaaldrich.com
Common CSPs used for separating chiral amines include those based on polysaccharide derivatives like cellulose (B213188) or amylose. ymc.co.jp By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess of the sample can be accurately calculated. uma.es
Computational Chemistry and Theoretical Studies on S 2 Methyl 1,2,3,4 Tetrahydroquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the properties of quinoline (B57606) derivatives. It offers a good balance between computational cost and accuracy for a wide range of molecular systems.
Molecular Geometry Optimization and Conformational Analysis
The non-planar, saturated portion of the tetrahydroquinoline ring system allows for the existence of multiple conformations. For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954) (THQ), high-level quantum chemistry calculations have identified four stable conformations, consisting of two pairs of energetically equivalent enantiomers. The most stable conformer is characterized by a twisted structure with the hydrogen atom of the NH group in an equatorial position.
For substituted derivatives like (S)-2-methyl-1,2,3,4-tetrahydroquinoline, the tetrahydropyridine (B1245486) ring is expected to adopt a half-chair conformation. This has been confirmed by crystal structure analysis of related compounds, such as (2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. DFT calculations are employed to optimize the molecular geometry, determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For instance, studies on 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have utilized DFT (B3LYP), ab initio Hartree-Fock (HF), and semi-empirical models to characterize the molecule's structure. The introduction of the methyl group at the C2 position in the (S)-configuration will influence the conformational preference, favoring a specific half-chair arrangement to minimize steric hindrance.
Prediction of Electronic Structure and Spectroscopic Properties (e.g., UV-Vis, NMR, Vibrational Spectra)
DFT calculations are instrumental in predicting the electronic structure and various spectroscopic properties of tetrahydroquinoline derivatives.
Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and electronic transitions. For various quinoline derivatives, the HOMO-LUMO energy gap has been used to assess kinetic stability and charge transfer characteristics.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. For related quinolinones and other derivatives, TD-DFT has shown good agreement with experimental spectra, helping to assign the electronic transitions responsible for the observed absorption bands.
NMR Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. Studies on 6-methyl-1,2,3,4-tetrahydroquinoline have demonstrated the use of DFT to determine and interpret NMR spectra for molecular identification.
Vibrational Spectra: DFT is used to calculate the vibrational frequencies and intensities of infrared (IR) and Raman spectra. These theoretical spectra, when compared with experimental data, aid in the assignment of vibrational modes. For 6-methyl-1,2,3,4-tetrahydroquinoline, a full structure optimization and force field calculation based on DFT (B3LYP/6-311+G(**)) has been used to interpret the solid-phase FTIR and Raman spectra.
Table 1: Predicted Spectroscopic Data for Tetrahydroquinoline Derivatives (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Typical Value/Range for Derivatives | Reference |
|---|---|---|---|
| UV-Vis | λmax (nm) | 200 - 350 | |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic: 115-150, Aliphatic: 20-50 | |
| ¹H NMR | Chemical Shift (ppm) | Aromatic: 6.5-8.0, Aliphatic: 1.5-4.0 | |
| FTIR | N-H Stretch (cm⁻¹) | ~3400 | |
| FTIR | C-H Stretch (cm⁻¹) | 2800 - 3100 |
| FTIR | C=C Aromatic Stretch (cm⁻¹) | 1450 - 1600 | |
Note: This table provides illustrative data based on studies of related tetrahydroquinoline compounds. Specific values for this compound would require dedicated calculations.
Mechanistic Insights and Reaction Pathway Modeling (e.g., Transition States, Reaction Barriers)
DFT calculations are a key tool for elucidating reaction mechanisms involving tetrahydroquinolines. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. This allows for the calculation of activation energies (reaction barriers), providing insights into the kinetics and feasibility of a particular reaction pathway. For example, DFT has been used to study the tautomerization mechanisms in quinolinone derivatives, calculating the barrier heights for proton transfer in different media. In the context of the synthesis of tetrahydroquinolines, such as through domino reactions or catalytic hydrogenation, DFT can model the interaction of reactants with catalysts, helping to understand the stereoselectivity and efficiency of these processes.
Molecular Dynamics (MD) Simulations (e.g., for Ligand-Substrate Interactions in Catalysis)
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a deeper understanding of processes like ligand-protein binding or interactions within a solvent. In the context of catalysis, MD simulations can model the interaction of this compound, acting as a ligand or substrate, with a catalyst's active site. These simulations can reveal the conformational changes that occur during the binding process and the stability of the resulting complex. For instance, MD simulations have been used to investigate the stability of complexes between tetrahydroquinoline derivatives and biological targets like lysine-specific demethylase 1 (LSD1), calculating parameters such as root-mean-square deviation (RMSD) to assess conformational stability.
Ab Initio Calculations for Fundamental Electronic Structure Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy electronic structure analysis. For the parent 1,2,3,4-tetrahydroquinoline, ab initio calculations at the MP2 level were used to discriminate between four stable conformations. These methods provide a rigorous foundation for understanding the molecule's electronic properties and are often used as a benchmark for other computational techniques like DFT. While computationally more demanding, ab initio calculations offer a detailed picture of electron correlation effects, which are crucial for an accurate description of the molecular system.
Quantum Chemical Characterization of Tetrahydroquinoline Derivatives
The broader field of quantum chemistry provides a comprehensive framework for characterizing tetrahydroquinoline derivatives. This includes the calculation of a variety of molecular properties beyond geometry and spectra. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate hyperconjugative interactions and intramolecular charge transfer, revealing details about the molecule's electronic stability. Molecular Electrostatic Potential (MEP) maps can be generated to predict reactive sites for electrophilic and nucleophilic attack. These quantum chemical descriptors are vital in structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of different tetrahydroquinoline analogs and to design new derivatives with enhanced properties.
Applications of Chiral Tetrahydroquinoline Scaffolds in Advanced Organic Synthesis
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The rigid, chiral scaffold of (s)-2-methyl-1,2,3,4-tetrahydroquinoline serves as an excellent backbone for the design of chiral ligands used in asymmetric catalysis. These ligands effectively transfer stereochemical information to the catalytic center, enabling the synthesis of enantiomerically enriched products.
A notable example is the development of a class of N-aryl phosphoramidite (B1245037) ligands, known as THQphos. These ligands are synthesized from enantiopure BINOL and 2-methyl-1,2,3,4-tetrahydroquinoline. THQphos ligands have been successfully employed in iridium-catalyzed allylic alkylation reactions, demonstrating their efficacy in forming carbon-carbon bonds with high stereocontrol.
Furthermore, chiral diamines incorporating a 2-methyl-substituted tetrahydroquinoline backbone, such as Me-CAMPY, have been utilized as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. These reactions are crucial for producing key intermediates in the synthesis of biologically active alkaloids. While rhodium-based catalysts with these ligands showed the most promise in terms of reactivity and enantioselectivity, the research highlights the potential for designing novel chiral catalysts based on this scaffold.
Four tetrahydroquinoline-based chiral carbene precursors have also been synthesized from unsymmetrical N,N′-diarylformamidines and chiral 2-allyloxiranes. A representative NHC–gold complex prepared from these precursors revealed an intramolecular Au⋯H–C(sp3) interaction, showcasing the unique structural features these ligands can impart. nih.gov
| Ligand/Precursor Class | Core Scaffold | Metal Catalyst | Application |
|---|---|---|---|
| THQphos | This compound & BINOL | Iridium (Ir) | Asymmetric Allylic Alkylation |
| Me-CAMPY | 2-methyl-8-amino-5,6,7,8-tetrahydroquinoline | Rhodium (Rh) | Asymmetric Transfer Hydrogenation |
| Chiral NHC-precursors | Tetrahydroquinoline | Gold (Au) | General Asymmetric Catalysis |
Building Blocks for Complex Molecular Architectures, including Analogues of Natural Products
The tetrahydroquinoline nucleus is a common feature in a wide array of natural products and medicinally important compounds. nih.gov Consequently, this compound is an attractive starting material for the synthesis of more complex molecules and analogues of these natural products. nih.govrsc.org Its pre-existing stereocenter and modifiable structure allow for the efficient construction of intricate molecular architectures.
One-pot multicomponent reactions, such as the aza Diels-Alder reaction, have been used to synthesize complex structures like 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones from simpler starting materials. This demonstrates the utility of the tetrahydroquinoline scaffold in building diverse heterocyclic systems.
The Povarov reaction, a type of aza-Diels-Alder reaction, is a particularly powerful tool for synthesizing highly substituted 1,2,3,4-tetrahydroquinolines. eurekaselect.comnih.govmdpi.combeilstein-journals.orgsci-rad.com This multicomponent reaction can assemble anilines, aldehydes, and alkenes to create the tetrahydroquinoline core in a single step, often with high diastereoselectivity. eurekaselect.comnih.govmdpi.combeilstein-journals.orgsci-rad.com This strategy has been employed to prepare libraries of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, which have been evaluated for their anticancer activity.
Furthermore, the tetrahydroquinoline moiety has been incorporated into hybrid molecules to combine the pharmacological properties of different parent drugs. For instance, a hybrid molecule containing both 1,2,3,4-tetrahydroquinoline (B108954) and ibuprofen (B1674241) fragments has been synthesized, aiming to merge their respective biological activities.
| Synthetic Strategy | Resulting Molecular Architecture | Significance |
|---|---|---|
| Aza Diels-Alder Reaction | 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones | Construction of complex heterocyclic systems |
| Povarov Reaction | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | Generation of libraries for biological screening (e.g., anticancer) |
| Molecular Hybridization | Ibuprofen-tetrahydroquinoline hybrid | Combination of pharmacophores from different drugs |
| Asymmetric Hydrogenation/Epoxidation | Functionalized 1,2,3,4-tetrahydroquinolines | Access to enantiopure derivatives for various applications nih.gov |
Precursors for the Synthesis of Other Nitrogen Heterocyclic Systems
The versatile reactivity of the 1,2,3,4-tetrahydroquinoline ring system allows it to serve as a precursor for the synthesis of other, often more complex, fused nitrogen heterocyclic systems. Through strategic functionalization and subsequent cyclization reactions, the core tetrahydroquinoline structure can be elaborated into polycyclic architectures.
For example, 2-aryl-1,2,3,4-tetrahydroquinolines can react with reagents like triphosgene, chloroacetyl chloride, or oxalyl chloride to undergo cyclization, leading to the formation of various fused heterocyclic systems. bohrium.com Similarly, other research has focused on using tetrahydroquinoline derivatives as scaffolds to construct fused systems like thieno[2,3-b]quinoline, tetrazolo[1,5-a]quinoline, and hexahydro- bohrium.comresearchgate.netnih.govtriazolo[1,5-a]quinoline. researchgate.net
Another approach involves the reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions to produce fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov These methods highlight the role of the tetrahydroquinoline core as a foundational element upon which additional rings can be built, expanding the diversity of accessible nitrogen-containing heterocyclic compounds.
| Tetrahydroquinoline Precursor | Reaction Partner / Reagent | Resulting Fused Heterocyclic System |
|---|---|---|
| 2-Aryl-1,2,3,4-tetrahydroquinolines | Triphosgene, Chloroacetyl chloride, Oxalyl chloride | Various Fused Polycycles bohrium.com |
| Functionalized Tetrahydroquinolines | Various (via multicomponent reactions) | Thieno[2,3-b]quinolines, Tetrazolo[1,5-a]quinolines researchgate.net |
| Enamides (leading to THQ) | Benzyl azide | Fused-ring Tetrahydroquinolines nih.gov |
Derivatization Strategies for Enhancing Molecular Complexity and Diversification
Increasing the molecular complexity and structural diversity of the this compound scaffold is crucial for its application in drug discovery and materials science. Various derivatization strategies are employed to functionalize the core structure, leading to a wide range of analogues with potentially new or enhanced properties.
A common strategy is the N-acylation of the tetrahydroquinoline nitrogen. For example, reacting the scaffold with 2-(4-isobutylphenyl)propanoyl chloride (the acid chloride of ibuprofen) yields a hybrid molecule, effectively diversifying the parent structure by introducing a well-known pharmacophore.
Multicomponent reactions, such as the Povarov reaction, are highly effective for diversification. eurekaselect.comnih.govmdpi.combeilstein-journals.orgsci-rad.com By varying the three components—aniline (B41778), aldehyde, and alkene—a vast library of structurally diverse tetrahydroquinolines can be generated in a single, efficient step. eurekaselect.comnih.govmdpi.combeilstein-journals.orgsci-rad.com This approach has been used to create polysubstituted 1,2,3,4-tetrahydroquinolines with multiple points of diversity. nih.govbeilstein-journals.org
Another advanced strategy involves the fusion of the tetrahydroquinoline scaffold with other ring systems to create novel pseudonatural products. For instance, the combination of tetrahydroquinoline and pyrrolidine (B122466) fragments has led to the development of pyrroquinolines, a novel class of compounds with unique three-dimensional structures. Such strategies significantly enhance molecular complexity and explore new regions of chemical space. Furthermore, selective nitration at the 7-position, followed by further modifications, has been used to create morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. mdpi.com
| Derivatization Strategy | Description | Example of Resulting Compound Class |
|---|---|---|
| N-Acylation | Introduction of an acyl group onto the nitrogen atom of the heterocycle. | N-acyl-tetrahydroquinolines (e.g., Ibuprofen hybrids) |
| Povarov Reaction | A [4+2] cycloaddition of an imine with an electron-rich alkene to form substituted tetrahydroquinolines. sci-rad.com | Polysubstituted 2,4-diaryl-1,2,3,4-tetrahydroquinolines nih.govbeilstein-journals.org |
| Scaffold Fusion | Combining the tetrahydroquinoline core with other heterocyclic fragments. | Pyrroquinolines (Tetrahydroquinoline-pyrrolidine fusion) |
| Aromatic Substitution | Functionalization of the benzo portion of the scaffold, such as nitration. | 7-Nitro-1,2,3,4-tetrahydroquinolines mdpi.com |
Structure Property Relationships Sar in Chiral Tetrahydroquinolines Chemical Perspectives
Influence of Substituents on Chemical Reactivity and Stereoselectivity in Synthesis
The reactivity and stereochemical outcomes in the synthesis and functionalization of the (s)-2-methyl-1,2,3,4-tetrahydroquinoline framework are profoundly influenced by the nature and position of various substituents on both the nitrogen atom and the aromatic ring. These substituents can exert electronic and steric effects that dictate the molecule's nucleophilicity, its susceptibility to electrophilic attack, and the facial selectivity of incoming reagents.
The nitrogen atom of the tetrahydroquinoline ring is a key handle for introducing molecular diversity. N-substitution dramatically alters the chemical reactivity. For instance, the presence of an electron-withdrawing group on the nitrogen, such as an acyl or sulfonyl group, decreases the nucleophilicity of the nitrogen and can influence the conformational stability of the heterocyclic ring. This, in turn, can direct the stereochemical course of subsequent reactions at other positions. Conversely, N-alkylation can enhance the steric bulk around the nitrogen, which can play a crucial role in directing the approach of reagents in stereoselective transformations.
Substituents on the aromatic portion of the tetrahydroquinoline ring also play a critical role. Electron-donating groups, such as methoxy (B1213986) or methyl groups, can activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The inherent chirality of the C2 center can then lead to diastereoselectivity in such reactions, with the existing stereocenter influencing the preferred trajectory of the electrophile. The interplay between the electronic nature of the substituent and the steric environment created by the 2-methyl group is a determining factor in the regioselectivity and stereoselectivity of these transformations.
In the context of synthesizing more complex chiral molecules, the stereocenter at C2 in this compound serves as a powerful control element. For example, in diastereoselective alkylation reactions of the corresponding N-lithiated species, the C2-methyl group can effectively shield one face of the molecule, leading to the preferential formation of one diastereomer. The size and nature of both the incoming electrophile and any N-substituent will further modulate this selectivity.
A notable example of substituent effects is observed in the Povarov reaction, a three-component reaction used to synthesize tetrahydroquinolines. The electronic properties of substituents on the aniline (B41778) and aldehyde components can significantly impact the reaction rate and the diastereoselectivity of the product formation, including those with a 2-methyl substituent. rsc.org
Below is a table summarizing the general influence of substituents on the reactivity and stereoselectivity of the 2-methyl-1,2,3,4-tetrahydroquinoline core.
Impact of Stereochemistry on Molecular Recognition within Catalytic Systems
The well-defined stereochemistry of this compound makes it a valuable chiral building block for the synthesis of ligands used in asymmetric catalysis. The precise spatial arrangement of the atoms in these ligands is critical for effective molecular recognition of substrates and for inducing high levels of enantioselectivity in catalytic reactions.
A prime example of the successful application of this compound in catalysis is in the development of phosphoramidite (B1245037) ligands, such as THQphos. chimia.chchimia.chnih.gov These ligands are synthesized from enantiopure 2-methyl-1,2,3,4-tetrahydroquinoline and a chiral binaphthol (BINOL) derivative. The resulting THQphos ligands possess a unique three-dimensional structure where the stereochemistry of the tetrahydroquinoline moiety plays a crucial role in creating a well-defined chiral pocket around the metal center (typically iridium). chimia.chchimia.chnih.gov
In iridium-catalyzed asymmetric allylic substitution reactions, the THQphos ligand coordinates to the iridium center, and the chiral environment created by the ligand dictates the facial selectivity of the nucleophilic attack on the π-allyl-iridium intermediate. The (s)-configuration of the 2-methyl-tetrahydroquinoline fragment, in combination with the chirality of the BINOL backbone, leads to a highly organized transition state. This organization allows for precise differentiation between the two enantiotopic faces of the prochiral nucleophile or the two prochiral termini of the allyl substrate, resulting in the formation of one enantiomer of the product in high excess.
The table below presents data on the performance of a THQphos-based iridium catalyst in an asymmetric allylic amination reaction, highlighting the critical role of the ligand's stereochemistry in achieving high enantioselectivity.
Conformational Analysis and its Implications for Synthetic Outcomes
The six-membered heterocyclic ring of 1,2,3,4-tetrahydroquinoline (B108954) is not planar and adopts a puckered conformation to relieve ring strain. The preferred conformation is generally a half-chair or a sofa conformation. researchgate.net The introduction of a methyl group at the C2 position in this compound has a significant impact on the conformational equilibrium of the ring system.
In the half-chair conformation, the C2-methyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these two conformations is determined by steric interactions. Generally, the conformer with the bulky methyl group in the pseudo-equatorial position is favored to minimize unfavorable 1,3-diaxial interactions with the hydrogen atoms on the ring. This conformational preference has profound implications for the stereochemical outcome of reactions involving the tetrahydroquinoline ring.
For instance, in reactions where a new stereocenter is formed at a position other than C2, the pseudo-equatorial disposition of the C2-methyl group can effectively block one face of the molecule, directing the incoming reagent to the opposite face. This principle of stereochemical control is fundamental to many diastereoselective syntheses that use chiral tetrahydroquinolines as starting materials or intermediates.
The conformation of the tetrahydroquinoline ring can also be influenced by the nature of the substituent on the nitrogen atom. A bulky N-substituent can further bias the conformational equilibrium, potentially leading to an even higher degree of stereocontrol in synthetic transformations. Computational studies and NMR spectroscopic analysis are powerful tools for elucidating the preferred conformations of substituted 2-methyl-tetrahydroquinolines and for rationalizing the observed stereochemical outcomes of their reactions.
The table below summarizes the key conformational features of 2-methyl-1,2,3,4-tetrahydroquinoline and their implications.
Future Perspectives and Emerging Challenges in S 2 Methyl 1,2,3,4 Tetrahydroquinoline Research
Development of Innovative and Sustainable Synthetic Routes with Enhanced Efficiency
A primary challenge in modern organic synthesis is the development of methodologies that are not only efficient but also environmentally benign. For the synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoline and its derivatives, future research is increasingly directed towards sustainable practices. This involves exploring domino reactions, which allow for the construction of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates, thereby improving atom economy and reducing waste. nih.gov
Key areas of development include:
Catalytic Hydrogenation: The use of heterogeneous catalysts, such as Palladium on carbon (Pd/C), for the hydrogenation of quinoline (B57606) precursors represents a foundational sustainable method. nih.gov Future work aims to develop more active and selective catalysts that operate under milder conditions (e.g., lower hydrogen pressure and temperature) and are recyclable.
One-Pot Reactions: Multi-component reactions, such as the aza Diels-Alder reaction, provide a direct and efficient route to substituted 2-methyl-1,2,3,4-tetrahydroquinolines. researchgate.net The focus is on designing novel one-pot sequences that combine multiple transformations, such as cyclization and asymmetric reduction, using a single catalyst or compatible catalytic systems. organic-chemistry.org
Use of Greener Solvents and Reagents: A significant push is being made to replace hazardous solvents and reagents with more sustainable alternatives. This includes the use of water or bio-based solvents and the development of catalytic systems that utilize benign hydrogen sources like ammonia-borane or organosilanes. organic-chemistry.org For example, iridium-catalyzed cyclizations can produce tetrahydroquinolines with water as the only byproduct. organic-chemistry.org
Photocatalysis: Visible-light photoredox catalysis is emerging as a powerful and green tool in organic synthesis. researchgate.net It enables reactions to proceed under mild conditions using light as a renewable energy source, offering new pathways for the construction of the tetrahydroquinoline core. organic-chemistry.orgresearchgate.net
The table below summarizes selected innovative approaches towards the synthesis of tetrahydroquinoline derivatives.
| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Sustainability Aspect |
| Domino Reaction | Multi-step sequence in a single operation. nih.gov | Chiral Phosphoric Acid | High atom economy, reduced waste. organic-chemistry.org |
| Catalytic Hydrogenation | Reduction of quinoline precursors. nih.gov | Palladium on Carbon (Pd/C) | Recyclable catalyst, clean reaction. nih.gov |
| Iridium-Catalyzed Cyclization | Direct cyclization with diols. organic-chemistry.org | Iridium complexes | Water as the sole byproduct. organic-chemistry.org |
| Photoredox Catalysis | Utilizes visible light as an energy source. researchgate.net | Ruthenium or Iridium photocatalysts | Renewable energy source, mild conditions. acs.org |
Expansion of Substrate Scope and Functional Group Compatibility in Asymmetric Syntheses
While significant progress has been made in the asymmetric synthesis of tetrahydroquinolines, a persistent challenge is the expansion of these methods to a broader range of substrates and their tolerance for diverse functional groups. The ability to introduce various substituents onto the tetrahydroquinoline scaffold is crucial for fine-tuning its biological and chemical properties.
Future research will focus on:
Tolerating Electron-donating and Withdrawing Groups: Catalytic systems must be robust enough to accommodate a wide array of electronic properties on the aromatic ring of the precursor. For instance, in iridium-catalyzed asymmetric hydrogenation, substrates with both strong electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups have been successfully hydrogenated with high enantioselectivity. nih.gov
Accommodating Steric Hindrance: The development of catalysts that can effectively reduce sterically demanding substrates, such as those with bulky groups near the reaction center, is a key objective. This allows for the synthesis of more complex and highly substituted tetrahydroquinoline derivatives.
The continued development of versatile catalytic systems, such as those based on iridium, rhodium, and ruthenium, is essential for broadening the applicability of asymmetric syntheses in creating diverse libraries of this compound analogs. nih.govacs.org
Exploration of Advanced Catalytic Systems and Methodologies (e.g., Organophotoredox Catalysis, Frustrated Lewis Pairs)
The quest for higher efficiency and selectivity in the synthesis of this compound is driving the exploration of novel catalytic paradigms. Two particularly promising areas are organophotoredox catalysis and catalysis by frustrated Lewis pairs (FLPs).
Organophotoredox Catalysis: This methodology merges visible-light photoredox catalysis with organocatalysis to enable transformations that are not achievable by either method alone. d-nb.inforesearchgate.net For the synthesis of tetrahydroquinoline scaffolds, this dual catalytic approach can facilitate complex cascade reactions, allowing for the enantioselective construction of polycyclic derivatives with multiple chiral centers in a single pot. acs.org This strategy offers access to novel chemical space under exceptionally mild reaction conditions.
Frustrated Lewis Pairs (FLPs): FLPs, which consist of sterically hindered Lewis acids and bases, offer a unique metal-free approach to catalysis. acs.orgyoutube.com They are capable of activating small molecules, most notably hydrogen (H₂), allowing for the hydrogenation of various substrates, including quinolines. nih.govresearchgate.netnih.gov The development of chiral FLPs is a key frontier for asymmetric hydrogenations, providing a transition-metal-free alternative for producing enantiomerically pure tetrahydroquinolines. researchgate.net The size-exclusion design of the Lewis acid component can enhance chemoselectivity, enabling the reduction of quinolines without affecting other functional groups. nih.gov
These advanced methodologies represent a shift towards more sophisticated catalytic systems that offer unprecedented control over chemical reactions, paving the way for the synthesis of highly complex and functionally dense tetrahydroquinoline derivatives.
Integration of Deeper Computational Insights for Rational Design of Novel Transformations
The synergy between experimental and computational chemistry is becoming increasingly vital for the rational design of new synthetic methods. In the context of this compound synthesis, computational tools are being leveraged to accelerate discovery and deepen mechanistic understanding.
Key applications include:
Mechanistic Elucidation: Density Functional Theory (DFT) calculations are employed to investigate reaction mechanisms, identify transition states, and understand the origins of stereoselectivity in asymmetric catalysis. nih.govrsc.org This knowledge is crucial for optimizing existing catalytic systems and designing more effective ones. For example, computational studies have helped to elucidate the role of the solvent in controlling enantioselectivity in Ir-catalyzed asymmetric hydrogenations. nih.gov
Catalyst Design: Computational screening and modeling can predict the efficacy of potential catalysts before they are synthesized in the lab. This rational design approach saves significant time and resources. By understanding the interactions between the catalyst, substrate, and reagents at a molecular level, researchers can design ligands and catalysts with improved activity and selectivity.
Predictive Modeling: Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to establish correlations between the structural features of tetrahydroquinoline derivatives and their biological activity. mdpi.com This allows for the design of novel compounds with enhanced potency and provides guidance for synthetic efforts. mdpi.com
The integration of these computational insights allows for a more hypothesis-driven approach to synthetic chemistry, moving beyond empirical screening towards the predictable and rational design of novel transformations and functional molecules.
Design of Next-Generation Chiral Scaffolds Based on the Tetrahydroquinoline Framework
The tetrahydroquinoline core is not only a target in itself but also a versatile building block for the construction of more complex, next-generation chiral scaffolds. The inherent chirality and conformational rigidity of the this compound framework make it an excellent starting point for designing novel molecular architectures with unique three-dimensional shapes.
Future directions in this area include:
Spirocyclic Systems: The development of asymmetric catalytic cascade reactions to merge the tetrahydroquinoline motif with other ring systems, creating novel spiro-tetrahydroquinoline scaffolds. rsc.org These complex structures are of great interest in drug discovery due to their structural novelty and defined spatial orientation of functional groups.
Fused Polycyclic Skeletons: Designing one-pot triple-reaction sequences to construct polycyclic tetrahydroquinoline derivatives bearing multiple consecutive chiral centers. acs.org These methods provide rapid access to highly complex molecular frameworks from simple starting materials.
Chiral Ligands and Catalysts: Utilizing the tetrahydroquinoline scaffold as a backbone for the synthesis of new chiral ligands, such as N-heterocyclic carbenes (NHCs). nih.govnih.gov The rigidity of the fused ring system can enhance asymmetric induction in catalytic processes, making these new ligands valuable tools for asymmetric synthesis. nih.gov The incorporation of the chiral tetrahydroquinoline moiety is seen as a promising strategy for the development of novel chemotherapeutic agents. semanticscholar.org
By using the this compound unit as a foundational chiral scaffold, chemists can explore new regions of chemical space, leading to the discovery of molecules with novel functions and applications in catalysis, medicine, and materials science. nih.gov
Q & A
What are the key synthetic methodologies for preparing (S)-2-methyl-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized to improve enantiomeric purity?
Basic Research Question
The synthesis of this compound typically involves cyclization strategies using intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine or catalytic hydrogenation of quinoline precursors . Optimization of enantiomeric purity can be achieved through asymmetric catalysis, such as chiral ligand-assisted hydrogenation, or kinetic resolution using enantioselective enzymes. Reaction parameters like temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol for proton transfer), and catalyst loading (e.g., 5–10 mol% palladium on carbon) significantly influence yield and stereochemical outcomes. Analytical HPLC with chiral columns is recommended for monitoring enantiomeric excess .
Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and substituent positions in this compound derivatives?
Basic Research Question
1H/13C NMR is critical for identifying substituent positions (e.g., methyl groups at C2) via coupling constants (e.g., J = 6–8 Hz for adjacent protons) and splitting patterns. Nuclear Overhauser Effect (NOE) spectroscopy can confirm spatial proximity of substituents in the tetrahydroquinoline ring . For absolute stereochemistry, single-crystal X-ray diffraction is definitive, requiring high-purity crystals grown via slow evaporation in solvents like dichloromethane/hexane. Computational methods (e.g., DFT-based NMR chemical shift prediction) further validate structural assignments .
How can intramolecular cyclization strategies be applied to synthesize bifunctional this compound derivatives, and what intermediates are critical for regioselectivity?
Advanced Research Question
Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-tetrahydroquinoline) are synthesized via electrophilic aromatic substitution, where aliphatic side chains (e.g., N-(3-chloro-2-hydroxypropyl) groups) undergo intramolecular cyclization at the ortho-position of aromatic rings . Key intermediates include halogenated precursors (e.g., 3-chloro-2-hydroxypropyl derivatives), which facilitate ring closure under mild heating (70–90°C). Regioselectivity is controlled by electron-donating substituents (e.g., methoxy groups) that direct cyclization to specific positions. LC-MS monitoring and quenching experiments help identify transient intermediates .
What methodologies are employed to evaluate the pharmacological potential of this compound in neurodegenerative disease models?
Advanced Research Question
In vitro assays include:
- Enzyme inhibition : Acetylcholinesterase (AChE) or β-secretase (BACE1) inhibition measured via Ellman’s assay or FRET-based substrates .
- Metal chelation : Fluorescence quenching titrations to assess copper(II) or zinc(II) binding, relevant for Alzheimer’s amyloid-β aggregation .
- Cellular models : SH-SY5Y neuronal cells treated with the compound, followed by MTT assays for cytotoxicity and ROS detection via DCFH-DA .
In vivo studies use transgenic rodents, with pharmacokinetic profiling (e.g., brain permeability via LC-MS/MS) and behavioral tests (e.g., Morris water maze) .
How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C).
- Purity validation : Use HPLC-MS (≥95% purity) and elemental analysis to exclude confounding impurities .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorine at C6 or sulfonyl groups at C2) to isolate bioactivity contributors .
- Meta-analysis : Cross-reference data across journals, prioritizing studies with rigorous analytical validation .
What role does stereochemistry at the 2-methyl position play in modulating interactions with biological targets, and how can this be experimentally probed?
Advanced Research Question
The (S)-enantiomer often exhibits higher affinity for chiral targets (e.g., G-protein-coupled receptors) due to complementary hydrogen bonding and van der Waals interactions. Experimental approaches include:
- Enantioselective synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., ketoreductases) to isolate (S)-configurations .
- Docking simulations : Molecular dynamics (MD) with homology-modeled receptors (e.g., serotonin 5-HT2A) to predict binding poses.
- Pharmacological assays : Compare IC50 values of (S)- vs. (R)-enantiomers in dose-response studies .
How do electron-withdrawing substituents (e.g., fluoro, sulfonyl) influence the stability and reactivity of this compound derivatives?
Advanced Research Question
Electron-withdrawing groups (EWGs) at C6 (fluoro) or C2 (sulfonyl) increase ring electron deficiency, altering:
- Stability : Enhanced resistance to oxidation (e.g., longer half-life in DMSO stability assays) .
- Reactivity : Accelerated nucleophilic aromatic substitution (e.g., SNAr with amines at C7) due to activated aryl positions .
- Biological activity : Fluorine improves blood-brain barrier penetration (logP reduction by ~0.5 units), while sulfonyl groups enhance target binding via polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
